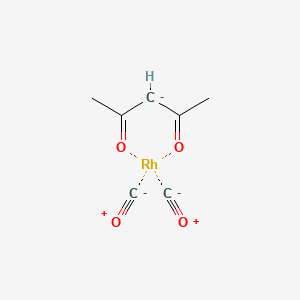
Carbon monoxide;pentane-2,4-dione;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-dione;rhodium typically involves the reaction of rhodium chloride with pentane-2,4-dione in the presence of a base, followed by the introduction of carbon monoxide. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;pentane-2,4-dione;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen under mild conditions.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Ligands such as phosphines or amines can be introduced under ambient conditions.
Major Products
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments, which can be tailored for specific applications in catalysis.
Aplicaciones Científicas De Investigación
Carbon monoxide;pentane-2,4-dione;rhodium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of rhodium complexes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its catalytic efficiency and selectivity.
Mecanismo De Acción
The mechanism by which carbon monoxide;pentane-2,4-dione;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The molecular targets include:
Enzymes: Inhibition or activation of specific enzymes through coordination with the rhodium center.
Pathways: Modulation of cellular pathways by interacting with biomolecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) acetylacetonate: Similar coordination environment but with nickel instead of rhodium.
Cobalt(III) acetylacetonate: Another similar compound with cobalt, exhibiting different redox properties.
Uniqueness
Carbon monoxide;pentane-2,4-dione;rhodium is unique due to the presence of rhodium, which imparts distinct catalytic properties and reactivity compared to its nickel and cobalt counterparts. The ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material science.
Propiedades
Fórmula molecular |
C7H7O4Rh- |
|---|---|
Peso molecular |
258.03 g/mol |
Nombre IUPAC |
carbon monoxide;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
Clave InChI |
YAZBGTXTZPTSPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



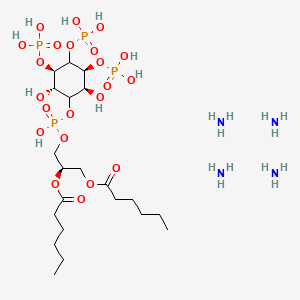
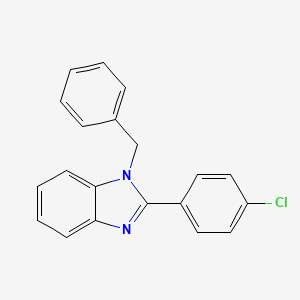
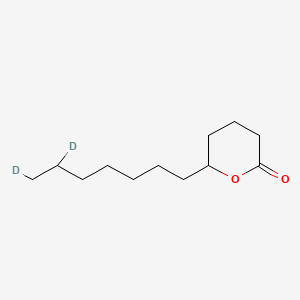

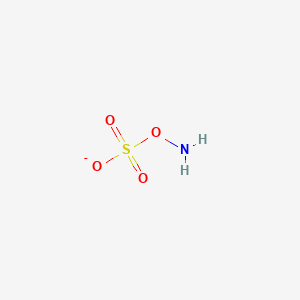
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
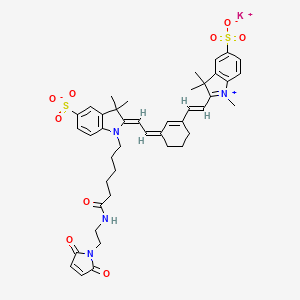
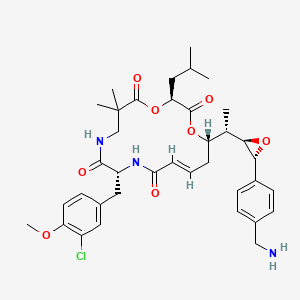



![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

